molecular formula C8H6IN3O2 B2547242 Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 2377036-04-7

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B2547242
CAS No.: 2377036-04-7
M. Wt: 303.059
InChI Key: BIRLDMQXVITESA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 5-position and a methyl ester group at the 2-position of the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, influencing processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of kinases and other signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, resulting in altered cellular responses. Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and determine its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-amine
  • 4-Methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Comparison: Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to the presence of both an iodine atom and a methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLDMQXVITESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=CNC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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